Acantholide

X-ray crystallography Stereochemistry Conformational analysis

Sourcing a structurally verified melampolide reference standard is challenging due to the stereochemical complexity of sesquiterpene lactones. Acantholide (CAS 72548-16-4), with its unambiguous X-ray crystallography-defined absolute stereochemistry, serves as the definitive benchmark for NMR/MS calibration and SAR studies. • Definitive 3D Structure: Solid-state and solution conformation conserved, providing unmatched spectral comparison reliability. • Ideal SAR Control: Cytotoxic in vitro with documented absence of in vivo antitumor activity, enabling clean mechanistic dissection without confounding translation effects. • ≥98% Purity: Supplied with comprehensive CoA; stable at ambient shipping conditions.

Molecular Formula C19H24O6
Molecular Weight 348.4 g/mol
CAS No. 72548-16-4
Cat. No. B1666486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcantholide
CAS72548-16-4
SynonymsAcantholide;  NSC 277282;  NSC277282;  NSC-277282
Molecular FormulaC19H24O6
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(C(C(=CCC1)C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2
InChIInChI=1S/C19H24O6/c1-10(2)18(22)25-17-13(9-20)7-5-6-11(3)8-14-15(16(17)21)12(4)19(23)24-14/h7-10,14-17,21H,4-6H2,1-3H3/b11-8+,13-7-
InChIKeyMWYCMNPDBWRCKB-JWCOLNTHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acantholide: Chemical Identity and Classification


Acantholide (CAS 72548-16-4), also cataloged as NSC-277282, is a melampolide sesquiterpene lactone originally isolated from the plant *Acanthospermum glabratum* (DC.) Willd. (Asteraceae) [1]. Its definitive three-dimensional structure was solved by X-ray crystallography, establishing its absolute stereochemistry and confirming it belongs to the germacranolide class [2]. This foundational structural data provides a precise, verifiable benchmark for identification and purity assessment, differentiating it from other sesquiterpene lactones that may lack the same rigorous stereochemical characterization.

Acantholide Specificity vs. Generic Analogs


Generic substitution among sesquiterpene lactones is unsupported due to the class's extreme structure-activity relationship (SAR) sensitivity. The melampolide subclass, to which Acantholide belongs, is defined by a specific 10-membered ring conformation and substitution pattern. The X-ray crystallographic study of Acantholide revealed a conformation conserved in both solid state and solution, a feature not guaranteed for all melampolides [1]. Furthermore, even closely related congeners isolated from the same plant source, such as acanthamolide and glabratolide, differ in their cytotoxic profiles despite sharing the core skeleton [2]. Therefore, assuming Acantholide will recapitulate the activity of a different germacranolide or melampolide analog without empirical data is a scientific and procurement error.

Acantholide: Structural and Bioactivity Differentiation Evidence


Definitive 3D Structure by X-ray Crystallography

The absolute stereochemistry and three-dimensional conformation of Acantholide have been unambiguously determined by X-ray crystallography [1]. This is a distinguishing feature compared to many melampolide analogs like acanthamolide, glabratolide, and acanthospermolide, for which structures were inferred primarily by spectroscopic comparison to Acantholide itself, not by direct X-ray analysis [2]. The X-ray data reveal that Acantholide adopts a specific conformation in the solid state that is maintained in solution, providing a precise reference standard for structural identity verification.

X-ray crystallography Stereochemistry Conformational analysis Quality control

Cytotoxicity Without In Vivo Antitumor Efficacy

In the original NCI screening program, Acantholide was evaluated for anticancer potential. The published data state that the compound was found to be cytotoxic, yet it "displayed no antitumor activity" [1]. This in vitro/in vivo discordance is a crucial differentiating feature when compared to other sesquiterpene lactones, such as microhelenin-A or molephantinin, which were reported to possess potent in vivo antitumor activity in the same era of research [2].

Cytotoxicity Antitumor screening In vivo efficacy Sesquiterpene lactone

Extended Procurement Lead Times vs. Common Analogs

Commercial availability data for Acantholide indicates it is a specialized research compound with limited stock. One major vendor lists estimated shipping dates of 3-6 months for all pack sizes . This contrasts sharply with more common germacranolides like parthenolide, which are typically available for immediate shipment. This logistical differentiator is a primary factor in project planning and procurement strategy.

Procurement Lead time Commercial availability Supply chain

Acantholide Research and Application Scenarios


Analytical Reference Standard for Melampolides

Acantholide is the most appropriate choice as a primary reference standard for the structural identification and quality control of other melampolide sesquiterpene lactones. Its structure, solved unambiguously by X-ray crystallography, provides a definitive benchmark against which the NMR and mass spectra of newly isolated or synthesized melampolides can be compared [1]. This application is directly supported by the original literature, where the structures of seven new melampolides were determined by spectral comparison to Acantholide [2].

Cytotoxic Scaffold for In Vitro Mechanistic Studies

Researchers investigating the cellular mechanisms of sesquiterpene lactone cytotoxicity without the intention of progressing to in vivo efficacy studies should select Acantholide. Its known cytotoxicity, coupled with the documented lack of in vivo antitumor activity, makes it an ideal tool compound for dissecting in vitro mechanisms of action without the confounding expectation of in vivo translation [1]. This differentiates it from other cytotoxic sesquiterpene lactones that also possess potent in vivo activity.

SAR Studies of Cytotoxicity vs. In Vivo Efficacy

Acantholide serves as a critical negative control or baseline in SAR studies aiming to identify the structural features responsible for in vivo antitumor activity within the melampolide class. By comparing Acantholide (cytotoxic, no in vivo activity) to closely related analogs like acanthamolide or glabratolide (which may possess different profiles), researchers can pinpoint the molecular modifications required for in vivo translation [2]. This application leverages Acantholide's unique bioactivity profile as a key differentiator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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